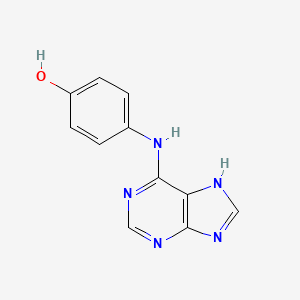

4-(7H-purin-6-ylamino)phenol

描述

4-(7H-Purin-6-ylamino)phenol is a purine derivative characterized by a phenol group attached via an amino linkage to the 6-position of the purine ring. This structure positions it within a class of bioactive molecules, particularly cytokinins, which regulate plant growth and development.

属性

CAS 编号 |

500282-26-8 |

|---|---|

分子式 |

C11H9N5O |

分子量 |

227.22 g/mol |

IUPAC 名称 |

4-(7H-purin-6-ylamino)phenol |

InChI |

InChI=1S/C11H9N5O/c17-8-3-1-7(2-4-8)16-11-9-10(13-5-12-9)14-6-15-11/h1-6,17H,(H2,12,13,14,15,16) |

InChI 键 |

SNCPSFNAPIKEIA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1NC2=NC=NC3=C2NC=N3)O |

产品来源 |

United States |

准备方法

The synthesis of 4-(7H-purin-6-ylamino)phenol typically involves a sequence of reactions starting from 6-chloro-purine. The process includes chlorination, displacement, and acetylation, followed by purification using column chromatography. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

4-(7H-purin-6-ylamino)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic aromatic substitution is a common reaction for this compound, where nucleophiles replace substituents on the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like DMSO or DMF, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

4-(7H-purin-6-ylamino)phenol has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various purine derivatives.

Biology: The compound is studied for its role in cellular processes and signaling pathways.

Medicine: Research focuses on its potential therapeutic effects in treating cancer, neurological disorders, and inflammatory diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(7H-purin-6-ylamino)phenol involves its interaction with specific molecular targets and pathways. It acts on purine receptors and enzymes, influencing cellular signaling and metabolic processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and responses .

相似化合物的比较

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 4-(7H-purin-6-ylamino)phenol and related purine derivatives:

Key Observations

This may limit its uptake in plant tissues but enhance stability in aqueous environments . Zeatin’s isoprenoid side chain facilitates interaction with cytokinin receptors (e.g., Arabidopsis AHK3), whereas bulkier aromatic groups (e.g., BAP’s benzyl) may alter receptor binding kinetics .

Stereochemical Considerations :

- The cis-trans isomerism in zeatin analogs significantly impacts activity. For example, trans-zeatin is 100-fold more active than cis-zeatin in bioassays, underscoring the importance of substituent orientation .

Synthetic Derivatives and Applications :

- Chlorophenyl or methoxyphenyl modifications (e.g., and ) enhance pharmacological utility but reduce cytokinin-like effects, highlighting the trade-off between agrochemical and medicinal design .

Research Findings and Data

Stability and Reactivity

- This compound: Likely sensitive to oxidation due to the phenolic -OH group, requiring storage in inert conditions. Reactivity with acids (e.g., sulfonation) is possible, as seen in related phenolic compounds .

- Zeatin : Degrades under UV light and high temperatures, necessitating refrigeration for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。